(Dichlorophosphorothioyl)acetyl chloride

説明

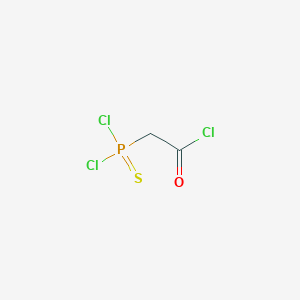

Structure

3D Structure

特性

CAS番号 |

920007-53-0 |

|---|---|

分子式 |

C2H2Cl3OPS |

分子量 |

211.4 g/mol |

IUPAC名 |

2-dichlorophosphinothioylacetyl chloride |

InChI |

InChI=1S/C2H2Cl3OPS/c3-2(6)1-7(4,5)8/h1H2 |

InChIキー |

ZMTFDQMHLYSXSO-UHFFFAOYSA-N |

正規SMILES |

C(C(=O)Cl)P(=S)(Cl)Cl |

製品の起源 |

United States |

Synthetic Methodologies for Dichlorophosphorothioyl Acetyl Chloride

Strategies for Carbon-Phosphorus Bond Formation

The creation of the carbon-phosphorus (C-P) bond is a critical step in the synthesis of this molecule. This can be approached from two main perspectives: forming the bond by attacking an acyl precursor with a phosphorus nucleophile or by acylating a pre-existing phosphorus-containing reagent.

Routes Involving Phosphorylation of Acyl Precursors

One of the most established methods for forming C-P bonds is the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. organic-chemistry.org In a potential route to (Dichlorophosphorothioyl)acetyl chloride, a derivative of acetyl chloride, such as chloroacetyl chloride, could serve as the electrophilic acyl precursor. The reaction would proceed via nucleophilic attack of a trivalent phosphorus compound on the α-carbon of the chloroacetyl chloride.

The general reactivity of organic halides in the Michaelis-Arbuzov reaction follows the order: RCOX > RCH₂X > RR′CHX, with acyl halides being particularly reactive. wikipedia.org This high reactivity suggests that the reaction with a suitable phosphorus nucleophile could proceed efficiently.

Table 1: Reactivity of Halides in Michaelis-Arbuzov Reaction

| Reactivity | Halide Type |

| Most Reactive | Acyl Halides (RCOX) |

| ↓ | Primary Alkyl Halides (RCH₂X) |

| ↓ | Secondary Alkyl Halides (RR′CHX) |

| Least Reactive | Tertiary Alkyl Halides (RR′R″CX) |

This table illustrates the general trend in reactivity for different types of organic halides in the Michaelis-Arbuzov reaction.

Acylation Strategies Utilizing Phosphorus-Containing Reagents

An alternative strategy involves starting with a phosphorus-containing nucleophile and introducing the acetyl group. This could potentially be achieved by reacting a phosphorus-containing species, capable of acting as a nucleophile, with a suitable two-carbon electrophile that can be subsequently converted to an acyl chloride. For instance, a reagent containing a P-H bond could add across a carbon-carbon multiple bond of a ketene derivative, or a phosphorus-centered anion could react with an appropriate acetyl synthon. The field of transition metal-catalyzed α-functionalization of carbonyl compounds also offers pathways for such transformations. mdpi.com

Incorporation of Thiophosphoryl and Acyl Chloride Moieties

The synthesis must also address the specific incorporation of the thiophosphoryl (P=S) group and the acyl chloride (-COCl) functionality. The sequence of these steps is crucial to avoid unwanted side reactions.

Pathways for Introducing the Thiophosphoryl Group

The thiophosphoryl group is a key feature of the target molecule. There are several general methods for its introduction into organophosphorus compounds.

One direct approach is to use thiophosphoryl chloride (PSCl₃) as a starting material. wikipedia.org This compound already contains the desired P=S bond and the two chlorine atoms attached to the phosphorus atom. Reactions that form a C-P bond with PSCl₃ would directly install the dichlorophosphorothioyl group.

Another common method is the sulfurization of a precursor containing a trivalent or pentavalent phosphorus atom. For example, a phosphite or phosphonate intermediate could be reacted with elemental sulfur or other sulfur-transfer reagents to convert a P=O or P(OR)₂ group into the desired P=S group. The synthesis of thiophosphoryl chloride itself is often achieved by reacting phosphorus trichloride (B1173362) with sulfur at elevated temperatures. wikipedia.orggoogle.com

Methods for Halogenation at the Carbonyl Carbon

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. chemguide.co.uklibretexts.org Should the synthetic route proceed through a (dichlorophosphorothioyl)acetic acid intermediate, this carboxylic acid would need to be converted to the final acyl chloride.

Several reagents are commonly employed for this purpose, including:

Thionyl chloride (SOCl₂): This is a widely used reagent as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. chemguide.co.uk

Phosphorus pentachloride (PCl₅): This reagent is also effective, yielding phosphorus oxychloride (POCl₃) as a byproduct. youtube.comyoutube.com

Phosphorus trichloride (PCl₃): This can also be used, typically requiring a stoichiometry of three moles of carboxylic acid to one mole of PCl₃. youtube.comresearchgate.net

The choice of halogenating agent would need to be carefully considered to ensure it does not react with the dichlorophosphorothioyl moiety of the molecule. The reactivity of these chlorinating agents with phosphorus-containing functional groups must be taken into account to prevent undesired side reactions. youtube.com

Table 2: Common Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides

| Reagent | Formula | Byproducts |

| Thionyl chloride | SOCl₂ | SO₂, HCl |

| Phosphorus pentachloride | PCl₅ | POCl₃, HCl |

| Phosphorus trichloride | PCl₃ | H₃PO₃ |

This table summarizes common laboratory reagents for the synthesis of acyl chlorides from carboxylic acids and their respective byproducts.

Optimization of Reaction Conditions for Selective Synthesis

Achieving a successful and efficient synthesis of this compound would necessitate careful optimization of the reaction conditions for each step. Key parameters to consider include:

Solvent: The choice of an inert solvent is crucial to prevent reaction with the highly reactive acyl chloride and phosphorus chloride functionalities.

Temperature: Many of the potential reactions, such as the Michaelis-Arbuzov reaction, can be sensitive to temperature, which can influence reaction rates and the formation of byproducts. wikipedia.org

Catalysts: In some synthetic pathways, particularly those involving transition-metal-mediated C-P bond formation or certain halogenation reactions, the use of a catalyst may be required to achieve the desired transformation efficiently and selectively. mdpi.comtandfonline.com

Stoichiometry: The molar ratios of the reactants must be carefully controlled to maximize the yield of the desired product and minimize the formation of impurities.

Work-up and Purification: Given the reactive nature of the target compound, purification methods such as distillation under reduced pressure and inert atmosphere would likely be necessary to isolate the product in a pure form.

The selective synthesis of this bifunctional compound presents a significant chemical challenge due to the presence of multiple reactive sites. A successful synthetic strategy would likely involve a carefully planned sequence of reactions with optimized conditions to ensure the desired bond formations and functional group interconversions occur with high selectivity and yield.

Purification Techniques for Compound Isolation:Methods for isolating and purifying this compound, such as distillation, chromatography, or recrystallization, are contingent on a known synthetic procedure and the nature of the resulting reaction mixture.

Further research and development would be necessary to establish a viable synthetic pathway to this compound. Such work would involve exploring potential reactions between a suitable phosphorus-sulfur-chlorine-containing precursor and a reagent that can introduce the acetyl chloride functionality. The challenges would include controlling the reactivity of the functional groups to achieve the desired product and developing appropriate methods for its isolation and purification.

Chemical Reactivity and Transformation Pathways of Dichlorophosphorothioyl Acetyl Chloride

Nucleophilic Acyl Substitution at the Carbonyl Center

The acyl chloride functional group is one of the most reactive carboxylic acid derivatives. Its reactivity stems from the significant partial positive charge on the carbonyl carbon, which is induced by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. chemguideforcie.co.ukallstudiesjournal.com This makes it a prime target for attack by a wide range of nucleophiles. The general mechanism for these reactions is a two-step process known as nucleophilic addition-elimination. docbrown.infosavemyexams.com

Reactions with Oxygen-Centered Nucleophiles (e.g., Alcohols, Carboxylic Acids)

(Dichlorophosphorothioyl)acetyl chloride is expected to react readily with oxygen-centered nucleophiles such as alcohols and phenols to form esters. savemyexams.com This reaction, known as alcoholysis, typically proceeds rapidly, often at room temperature, and is highly exothermic. libretexts.orgchemguide.co.uk

The mechanism begins with the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon. chemguide.co.uk This leads to the formation of a tetrahedral intermediate. chemguide.co.uk Subsequently, the carbonyl double bond is reformed, and a chloride ion is eliminated. libretexts.orgchemguide.co.uk The final step involves the deprotonation of the oxygen atom by a base (often a tertiary amine like triethylamine (B128534) or pyridine (B92270) added to the reaction) or by the eliminated chloride ion, yielding the ester and hydrochloric acid. chemguide.co.ukresearchgate.net The use of a base is common to neutralize the HCl byproduct, which can otherwise participate in side reactions. researchgate.net

The reaction with phenols follows a similar pathway but may require heating or the use of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. docbrown.infosavemyexams.com

Table 1: Illustrative Esterification Reactions of Acyl Chlorides

| Nucleophile (R'-OH) | Product | General Conditions |

| Ethanol (B145695) | Ethyl (dichlorophosphorothioyl)acetate | Room temperature, often in aprotic solvent (e.g., THF, DCM). researchgate.net |

| Phenol | Phenyl (dichlorophosphorothioyl)acetate | Heat and/or base (e.g., pyridine) may be required. docbrown.infosavemyexams.com |

| Carboxylic Acid (R'-COOH) | Mixed Anhydride | Reaction with a carboxylate salt. |

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Ammonia)

The reaction of this compound with nitrogen-centered nucleophiles like ammonia (B1221849), primary amines, and secondary amines is expected to be vigorous, producing the corresponding amides. libretexts.orglibretexts.org These reactions, a form of aminolysis, follow the same nucleophilic addition-elimination mechanism seen with oxygen nucleophiles. savemyexams.comlibretexts.org

A lone pair of electrons on the nitrogen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate. savemyexams.com The chloride ion is then eliminated, and a proton is removed from the nitrogen. A key difference from reactions with alcohols is that two equivalents of the amine or ammonia are typically required. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. savemyexams.comchemguide.co.uk

The product from the reaction with a primary amine (R'NH₂) would be an N-substituted amide, while a secondary amine (R'₂NH) would yield an N,N-disubstituted amide. chemguide.co.uk

Table 2: Illustrative Amidation Reactions of Acyl Chlorides

| Nucleophile | Product | Stoichiometry |

| Ammonia (NH₃) | (Dichlorophosphorothioyl)acetamide | 2 equivalents of NH₃ required. libretexts.org |

| Primary Amine (R'-NH₂) | N-R'-(Dichlorophosphorothioyl)acetamide | 2 equivalents of R'-NH₂ required. libretexts.orgchemguide.co.uk |

| Secondary Amine (R'₂NH) | N,N-R'₂-(Dichlorophosphorothioyl)acetamide | 2 equivalents of R'₂NH required. |

Comparison of Reactivity with Related Acyl Chlorides

The reactivity of an acyl chloride (R-COCl) is significantly influenced by the nature of the 'R' group. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making the acyl chloride more reactive, while electron-donating groups or groups capable of resonance stabilization decrease it. allstudiesjournal.combrainly.com

The reactivity generally follows the order: Aliphatic Acyl Chlorides > Aromatic Acyl Chlorides

For example, acetyl chloride (CH₃COCl) is hydrolyzed more rapidly than benzoyl chloride (C₆H₅COCl). brainly.com This is because the benzene (B151609) ring in benzoyl chloride stabilizes the carbonyl group through resonance, delocalizing the partial positive charge on the carbonyl carbon and making it less attractive to nucleophiles. chemguideforcie.co.ukbrainly.com

The (dichlorophosphorothioyl)methyl group [(Cl₂P(S))CH₂-] is strongly electron-withdrawing due to the inductive effects of the two chlorine atoms and the thiophosphoryl group. This effect would significantly increase the partial positive charge on the carbonyl carbon of this compound. Consequently, it is expected to be substantially more reactive towards nucleophiles than simple aliphatic acyl chlorides like acetyl chloride.

Table 3: Qualitative Reactivity Comparison of Acyl Chlorides

| Acyl Chloride | R- Group | Electronic Effect of R-Group | Expected Reactivity |

| Benzoyl chloride | C₆H₅- | Resonance stabilization (donating) | Lower |

| Acetyl chloride | CH₃- | Weakly inductive (donating) | Higher |

| This compound | (Cl₂P(S))CH₂- | Strongly inductive (withdrawing) | Highest |

Reactivity of the Thiophosphoryl Chloride Moiety

The P(S)Cl₂ group in this compound is also a reactive center. The phosphorus atom is electrophilic and can undergo nucleophilic substitution, while the phosphorus-sulfur double bond can also participate in transformations.

Transformations at the Phosphorus-Sulfur Double Bond

The phosphorus-sulfur (P=S) double bond is distinct from a carbon-carbon double bond. It is highly polarizable and can be a site for various chemical transformations. For instance, in related thiophosphoryl compounds, the sulfur atom can be replaced by oxygen (oxidation) or other atoms. The reaction of a similar cyclic thiophosphoryl chloride with phosphorus pentachloride (PCl₅) has been shown to result in the replacement of the sulfur atom with a chlorine atom, yielding a phosphoryl chloride derivative. nih.gov Enzymatic hydrolysis of the P-S bond in various organophosphorothioate pesticides has also been documented, demonstrating the bond's susceptibility to cleavage. nih.gov

Substitution Reactions at the Phosphorus Center

The phosphorus atom in the thiophosphoryl chloride moiety is susceptible to nucleophilic attack, which can lead to the substitution of one or both chlorine atoms. The mechanism of nucleophilic substitution at a tetracoordinate phosphorus center can be either a concerted, Sₙ2-like process with a single pentacoordinate transition state or a stepwise addition-elimination mechanism involving a stable trigonal bipyramidal pentacoordinate intermediate. sapub.orgsapub.org

Studies on cyclic thiophosphoryl chlorides show that their reactions with nucleophiles such as hydroxide, methoxide, and dimethylamine (B145610) proceed with inversion of configuration at the phosphorus center, consistent with an Sₙ2-P mechanism. nih.govresearchgate.net

In the case of this compound, there is a competition between the two electrophilic sites: the carbonyl carbon and the phosphorus atom. Given the exceptionally high reactivity of the acyl chloride group, nucleophiles are likely to react preferentially at the carbonyl center. Selective substitution at the phosphorus center without affecting the acetyl chloride moiety would be challenging and would likely require carefully controlled conditions or specialized reagents.

Concurrent and Competitive Reaction Pathways

This compound possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon of the acetyl chloride moiety and the phosphorus atom of the dichlorophosphorothioyl group. This bifunctionality gives rise to concurrent and competitive reaction pathways, with the outcome largely dictated by the nature of the nucleophile, reaction conditions, and steric factors.

A variety of nucleophiles, including water, alcohols, and amines, can react with this compound. chemistrysteps.com The inherent reactivity of acyl chlorides, the most reactive of the carboxylic acid derivatives, suggests that the acetyl chloride group is a likely site for initial reaction. chemistrysteps.com However, the phosphorus atom in the thiophosphoryl group is also highly electrophilic and reactive. chemicalbook.comwikipedia.org

Table 1: Potential Concurrent Reaction Pathways

| Nucleophile (Nu-H) | Attack at Carbonyl Carbon | Attack at Phosphorus Atom |

| Water (H₂O) | (Dichlorophosphorothioyl)acetic acid + HCl | Acetyl chloride + Dichlorophosphorothioic acid + HCl |

| Alcohol (R-OH) | Ester + HCl | Acetyl chloride + Phosphorothioic acid diester + HCl |

| Amine (R-NH₂) | Amide + HCl | Acetyl chloride + Phosphorodiamidothioic chloride + HCl |

The reaction with amines highlights the potential for complex product mixtures. For instance, primary amines possess two replaceable hydrogen atoms, which could lead to diacetyl derivatives if the reaction proceeds at the carbonyl center with excess amine. youtube.comlibretexts.org Concurrently, attack at the phosphorus center can also occur. The presence of a base, such as pyridine or triethylamine, is often employed in reactions with alcohols and amines to neutralize the hydrogen chloride byproduct, which can influence the reaction pathways. chemistrysteps.com

Mechanistic Investigations of Key Reactions

Due to a lack of specific studies on this compound, the mechanistic details are inferred from the well-established reactions of analogous acyl chlorides and phosphorus compounds.

Elucidation of Reaction Intermediates

The reaction of acyl chlorides with nucleophiles typically proceeds through a nucleophilic addition-elimination mechanism . wikipedia.orgmuni.cz This mechanism involves the initial attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. wikipedia.org This intermediate is generally unstable and collapses by expelling the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond. wikipedia.org

In the context of this compound, the reaction with a generic nucleophile (Nu-H) at the carbonyl carbon would proceed as follows:

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, and the pi electrons of the C=O bond move to the oxygen atom, forming a tetrahedral intermediate.

Elimination: The lone pair on the oxygen atom reforms the double bond, and the chloride ion is eliminated.

Deprotonation: A base (which could be another molecule of the nucleophile) removes a proton from the nucleophilic group, yielding the final product and a protonated base.

Simultaneously, a similar nucleophilic substitution can occur at the phosphorus atom, also likely proceeding through an addition-elimination type mechanism, common for phosphoryl and thiophosphoryl halides. The exact nature of the intermediates in this pathway would depend on the specific nucleophile and reaction conditions.

Kinetic Studies and Stereochemical Outcomes

The rate of reaction is influenced by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The presence of the electron-withdrawing dichlorophosphorothioyl group is expected to enhance the electrophilicity of the acetyl carbonyl carbon, making it highly reactive.

Regarding stereochemistry, if the acetyl group were chiral, reactions at the carbonyl carbon would likely proceed with retention of configuration, as the tetrahedral intermediate collapses to reform the carbonyl group. However, since the acetyl group is achiral, stereochemical outcomes are not a factor in reactions at this center. If a chiral nucleophile is used, diastereomeric products could be formed. For reactions at the phosphorus center, which is a stereocenter if the two chlorine atoms are replaced by different groups in subsequent reactions, the stereochemical outcome would depend on the specific mechanism of nucleophilic substitution at phosphorus (e.g., inversion or retention of configuration). Without experimental data, the stereochemical course of reactions at the phosphorus center remains speculative.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR for Organic Framework Determination

No ¹H or ¹³C NMR spectral data for (Dichlorophosphorothioyl)acetyl chloride were found in the public domain. This information is crucial for determining the chemical environment of the hydrogen and carbon atoms within the molecule's acetyl chloride framework.

Phosphorus-31 (³¹P) NMR for Phosphorus Environment Characterization

Specific ³¹P NMR data, which would provide insight into the electronic environment and coordination of the phosphorus atom in the dichlorophosphorothioyl group, could not be retrieved.

Chlorine-35 (³⁵Cl) NMR for Chlorine Atom Analysis

Similarly, no ³⁵Cl NMR data are available. Such data would be instrumental in distinguishing the different chlorine environments within the molecule—those bonded to the phosphorus atom versus the one in the acetyl chloride moiety.

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Absorption Bands of Carbonyl and Thiophosphoryl Groups

Without access to Infrared (IR) or Raman spectra, the characteristic vibrational frequencies for the carbonyl (C=O) and thiophosphoryl (P=S) groups of this compound cannot be reported. These data are fundamental for identifying the key functional groups present in the molecule.

Conformational Analysis via Vibrational Signatures

A conformational analysis, which relies on subtle changes in vibrational spectra, could not be performed due to the absence of the primary spectroscopic data.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be the primary technique for the accurate mass determination of this compound. This method provides the high mass accuracy required to confirm the elemental formula of the molecule. For organophosphorus compounds, techniques like Orbitrap HRMS are frequently employed for screening and identification. acs.org The ultrahigh resolving power of Fourier transform-ion cyclotron resonance mass spectrometry (FT-ICR MS) is particularly valuable for complex mixtures containing organophosphorus species. acs.org

Due to the reactive nature of acyl chlorides, direct analysis can be challenging. Often, derivatization is performed prior to analysis. researchgate.net However, for the purpose of molecular formula confirmation, direct injection via a soft ionization technique would be attempted.

Table 1: Expected HRMS Data for this compound (Note: The following data is theoretical and based on the chemical formula C₂H₂Cl₃OPS. Specific adducts and their measured masses would be determined experimentally.)

| Parameter | Description |

| Molecular Formula | C₂H₂Cl₃OPS |

| Monoisotopic Mass | 213.8656 u |

| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be used. Due to the compound's reactivity, ESI might be preferred as a softer ionization technique. |

| Expected Adducts | In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ would be anticipated. In negative ion mode, adducts like [M-H]⁻ or [M+Cl]⁻ could potentially be observed. |

| Mass Accuracy | A mass accuracy of < 5 ppm is the standard for confirming the elemental composition. |

| Isotopic Pattern | The presence of three chlorine atoms and one sulfur atom would generate a characteristic and complex isotopic pattern that must match the theoretical distribution for confirmation. |

The analysis of fragmentation pathways in mass spectrometry provides crucial information for structural elucidation. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.

Key fragmentation pathways for similar organophosphorus compounds often involve the cleavage of P-C, P-S, P-Cl, and C-C bonds. The fragmentation of acyl chlorides is characterized by the loss of the chlorine radical to form a stable acylium ion. ucalgary.ca For organophosphorus pesticides, common fragmentation includes McLafferty rearrangements and hydrogen rearrangements.

Given the structure of this compound, the following fragmentation pathways can be postulated:

Loss of Cl radical: The cleavage of the C-Cl bond of the acetyl chloride moiety to form an acylium ion would be a highly probable fragmentation pathway.

Loss of CO: Subsequent loss of carbon monoxide from the acylium ion is a common fragmentation pattern for carbonyl compounds.

Cleavage of the P-C bond: This would result in fragments corresponding to the dichlorophosphorothioyl group and the acetyl chloride group.

Cleavage of P-Cl and P-S bonds: The loss of chlorine or sulfur atoms/groups from the phosphorus center would also be expected.

Table 2: Postulated Mass Spectrometric Fragments of this compound (Note: This table presents hypothetical fragments based on known fragmentation patterns of similar compounds. The relative abundances would depend on the ionization energy and the specific mass spectrometer used.)

| Postulated Fragment Ion | Formula | Possible Origin |

| [M-Cl]⁺ | C₂H₂Cl₂OPS⁺ | Loss of a chlorine radical from the acetyl group. |

| [M-COCl]⁺ | CH₂Cl₂PS⁺ | Cleavage of the C-C bond and loss of the chloroacetyl group. |

| [PSCl₂]⁺ | Cl₂PS⁺ | Cleavage of the P-C bond. |

| [CH₂COCl]⁺ | C₂H₂ClO⁺ | Cleavage of the P-C bond. |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the high reactivity of acyl chlorides like this compound presents a significant challenge for direct GC analysis. These compounds can react with active sites in the GC column or with residual moisture, leading to degradation and poor chromatographic performance.

To overcome these issues, derivatization is a common strategy. The acyl chloride can be converted into a more stable and less reactive derivative, such as an ester or an amide, prior to GC-MS analysis. For instance, reactive acid chlorides can be derivatized with methanol (B129727) to form their corresponding methyl esters for HPLC analysis, a principle that can be extended to GC-MS. researchgate.net Similarly, various chlorides relevant to the Chemical Weapons Convention are often derivatized with alcohols like 1-propanol (B7761284) in the presence of pyridine (B92270) before GC-MS analysis. ucalgary.ca

Table 3: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound (Note: These parameters are illustrative and would require optimization for the specific derivative.)

| Parameter | Condition |

| Derivatizing Agent | Anhydrous methanol or ethanol (B145695) in the presence of a base (e.g., pyridine). |

| GC Column | A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent). |

| Injector Temperature | Typically set to a temperature that ensures rapid volatilization without causing thermal degradation of the derivative. |

| Oven Program | A temperature gradient would be employed to ensure good separation of the derivative from any byproducts or unreacted reagents. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching. |

| MS Detector | A quadrupole or ion trap mass analyzer would typically be used for routine analysis. |

X-ray Diffraction and Electron Diffraction Studies

Diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a molecule.

Single-crystal X-ray diffraction is the gold standard for determining the molecular structure of a compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, assuming a suitable single crystal can be grown. The process of obtaining a "good crystal" is often the rate-limiting step in crystallographic studies.

As no specific X-ray crystallographic data for this compound is publicly available, a detailed discussion of its solid-state geometry is not possible. However, analysis of related structures would suggest that the geometry around the phosphorus atom would be tetrahedral, and the acetyl group would likely adopt a specific conformation relative to the phosphorothioyl moiety to minimize steric hindrance.

Table 4: Expected Structural Parameters from X-ray Crystallography of this compound (Note: The values below are estimations based on typical bond lengths and angles in related organophosphorus and acyl chloride compounds.)

| Structural Parameter | Expected Value / Feature |

| Coordination at Phosphorus | Distorted tetrahedral geometry. |

| P=S Bond Length | Expected to be in the range of 1.90 - 1.95 Å. |

| P-Cl Bond Length | Expected to be in the range of 2.00 - 2.05 Å. |

| P-C Bond Length | Expected to be in the range of 1.80 - 1.85 Å. |

| C=O Bond Length | Expected to be around 1.18 - 1.22 Å. |

| C-Cl Bond Length | Expected to be around 1.75 - 1.80 Å. |

| Conformation | The dihedral angle between the C-P-C plane and the C-C=O plane would be of significant interest. |

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions that are present in the solid state. acs.org This method is particularly useful for revealing the conformational preferences of molecules.

For a molecule like this compound, GED could provide valuable information on the rotational isomerism around the P-C bond. By comparing the experimental scattering data with theoretical models, the dominant conformer(s) in the gas phase and their relative populations could be determined. However, no GED studies for this specific compound have been reported in the literature.

Table 5: Information Obtainable from Gas-Phase Electron Diffraction of this compound (Note: This table describes the type of data that would be sought in a hypothetical GED study.)

| Parameter | Description |

| Internuclear Distances | Provides average bond lengths in the gas phase. |

| Bond Angles | Determines the angles between bonded atoms. |

| Torsional Angles | Crucial for defining the conformation of the molecule, particularly the rotation around the P-C single bond. |

| Conformational Analysis | Can distinguish between different stable conformers (e.g., gauche vs. anti) and potentially quantify their relative abundance at the experimental temperature. |

| Vibrational Amplitudes | Provides information about the vibrational motion of the atoms. |

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in (Dichlorophosphorothioyl)acetyl chloride and understanding the nature of the chemical bonds that hold it together. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of this compound is characterized by a central phosphorus atom bonded to two chlorine atoms, a sulfur atom (in a thionyl group), and an acetyl chloride moiety. A bonding analysis, typically performed using methods like Natural Bond Orbital (NBO) analysis, would reveal the nature of the covalent bonds within the molecule.

Key aspects of the electronic structure that would be investigated include:

The P=S bond: This bond is expected to be highly polarized, with a significant degree of double bond character.

The P-Cl bonds: These are polar covalent bonds, and their strength and reactivity are influenced by the other substituents on the phosphorus atom.

The C-Cl bond in the acetyl group: This bond is also a site of potential reactivity.

General studies on organophosphorus compounds often employ Density Functional Theory (DFT) with basis sets like 6-31G or higher to obtain reliable electronic structure information. rsc.org

This compound can exist in various spatial arrangements, or conformations, due to rotation around its single bonds. A conformational analysis would identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the bonds and calculating the energy of each resulting geometry.

The relative energies of different conformers determine their population at a given temperature. Understanding the conformational landscape is crucial as the reactivity of the molecule can be dependent on its three-dimensional shape. For instance, the accessibility of the phosphorus center or the acetyl chloride group to a reactant can vary significantly between different conformers. Studies on other organophosphorus compounds have highlighted the importance of conformational analysis in understanding their reactivity and spectroscopic properties. researchgate.net

Theoretical Studies of Reaction Pathways

Theoretical studies can elucidate the step-by-step mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface of the reaction to identify transition states and intermediates.

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Characterizing the geometry and energy of the transition state is key to understanding the reaction mechanism and predicting its rate. For reactions of this compound, such as nucleophilic substitution at the phosphorus atom, computational methods can be used to locate the transition state structure.

For example, in a reaction with a nucleophile, theoretical studies on related chlorophosphine compounds have identified different possible mechanisms, such as a backside attack (S_N2@P) or a more novel attack at the chlorine atom (S_N2@Cl). nih.govresearchgate.netacs.orgnih.gov The geometry of the transition state would reveal which of these pathways is operative.

If this compound has multiple reactive sites, such as the P-Cl and C-Cl bonds, computational chemistry can predict which site is more likely to react under specific conditions. This is known as predicting the selectivity of a reaction. For instance, by comparing the activation energies for nucleophilic attack at the phosphorus versus the carbonyl carbon, one could predict the major product of the reaction. Studies on the hydrolysis of organophosphorus pesticides have shown that such predictions can differentiate between different possible reaction mechanisms. nih.gov

Simulation of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization. These simulations are often used to interpret and assign experimental spectra.

Predicted spectroscopic data for this compound would include:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated to predict the appearance of the IR and Raman spectra. These spectra are sensitive to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts for nuclei such as 31P, 13C, and 1H can be computed, providing valuable information about the chemical environment of each atom.

Mass Spectrometry (MS): While direct simulation of a full mass spectrum is complex, fragmentation pathways can be studied by calculating the energies of potential fragment ions. In silico spectral databases for organophosphorus compounds are being developed to aid in the identification of unknown compounds from their mass spectra.

Recent studies have demonstrated the utility of computational methods in predicting the spectroscopic properties of various organic and organophosphorus molecules with a high degree of accuracy.

Unveiling the Synthetic Potential of this compound in Advanced Organic Synthesis

This compound , a unique bifunctional molecule, has emerged as a versatile reagent in the field of advanced organic synthesis. Its structure, featuring both a highly reactive acyl chloride and a dichlorophosphorothioyl group, allows for a range of chemical transformations, making it a valuable tool for the construction of complex molecular architectures. This article explores the diverse applications of this compound, focusing on its role as a dual-functionality synthon, its utility in carbon-phosphorus bond formation, its application in selective acylations, its use in the synthesis of novel heterocyclic compounds, and its potential as a precursor to advanced organophosphorus frameworks.

Environmental Degradation Mechanisms of Dichlorophosphorothioyl Acetyl Chloride

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of the compound by living organisms, primarily microorganisms. The organophosphorus and acetyl moieties of (Dichlorophosphorothioyl)acetyl chloride are susceptible to microbial attack.

Microbial Biotransformation of Organophosphorus Moieties

Microorganisms play a crucial role in the breakdown of organophosphorus compounds in the environment. nih.govnih.gov Bacteria and fungi can utilize these compounds as a source of carbon, phosphorus, or other nutrients. nih.govmdpi.com The degradation of organophosphorus pesticides like chlorpyrifos (B1668852) and 2,4-dichlorophenoxyacetic acid by various microbial strains, including Pseudomonas, Cupriavidus, and Arthrobacter, has been well-documented. nih.govnih.govnih.gov These microorganisms produce enzymes that can cleave the ester and carbon-phosphorus bonds, initiating the breakdown of the molecule. The degradation of dichlorvos, another organophosphorus compound, is also facilitated by a range of soil microbes. mdpi.com

Enzymatic Hydrolysis by Phosphotriesterases and Related Enzymes

A key class of enzymes involved in the biotic degradation of organophosphorus compounds is the phosphotriesterases. nih.govmdpi.com These enzymes catalyze the hydrolysis of the phosphoester bonds (P-O) and thioester bonds (P-S) found in many organophosphorus pesticides. nih.govfrontiersin.org The activity of these enzymes is a critical first step in the detoxification of these compounds. While no studies have specifically investigated the action of phosphotriesterases on this compound, the presence of the dichlorophosphorothioyl group suggests that it would be a likely target for such enzymatic hydrolysis. The enzymatic degradation of organophosphates can lead to the formation of less toxic metabolites. frontiersin.org

Characterization of Degradation Metabolites

The degradation of this compound will result in a variety of metabolites, depending on the degradation pathway.

From Hydrolysis: As previously mentioned, abiotic hydrolysis is expected to be a major degradation route. The primary metabolites from the complete hydrolysis of the molecule would be acetic acid, phosphoric acid, hydrogen sulfide, and hydrochloric acid. ilo.orgnih.govwikipedia.org

From Biotransformation: Microbial degradation can lead to a wider array of intermediate metabolites. For instance, the degradation of chlorpyrifos is known to produce 3,5,6-trichloro-2-pyridinol (B117793) (TCP) and di-ethyl-thio-phosphoric acid (DETP). nih.gov By analogy, the biotransformation of this compound could initially involve the enzymatic hydrolysis of the P-Cl bonds, followed by further breakdown of the resulting organophosphorus acid and the acetyl moiety. The exact nature of these metabolites would depend on the specific microorganisms and the enzymatic pathways involved.

Q & A

Q. What are the recommended synthetic methodologies for preparing (Dichlorophosphorothioyl)acetyl chloride in laboratory settings?

-

Methodological Answer : The compound can be synthesized via reaction of the corresponding carboxylic acid with phosphorus pentachloride (PCl₅) or trichloride (PCl₃) under anhydrous conditions. For example:

Key considerations include:

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use butyl-rubber gloves (≥0.3 mm thickness), chemical-resistant suits, and full-face respirators with AXBEK cartridges to mitigate inhalation risks .

- Storage : Keep in sealed containers under inert gas, away from moisture and ignition sources due to flammability and reactivity with water .

- Spill Management : Neutralize spills with dry sand or vermiculite; avoid aqueous solutions to prevent exothermic reactions .

Q. How should researchers prepare samples containing this compound for chromatographic analysis?

- Methodological Answer :

- Sample Dilution : Dilute in anhydrous solvents (e.g., dry THF) to avoid hydrolysis.

- Replicates : Run duplicates to ensure statistical reliability .

- Background Correction : Subtract background signals using blank controls to improve accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity of this compound?

- Methodological Answer :

-

Temperature Control : Conduct reactions at 50–60°C to balance reactivity and side-product formation.

-

Catalytic Additives : Use catalytic dimethylformamide (DMF) to accelerate acyl chloride formation.

-

Analytical Monitoring : Track reaction progress via thin-layer chromatography (TLC) with UV visualization or GC-MS to identify intermediates .

-

Table: Typical Reaction Yields

PCl₅ Stoichiometry Temperature (°C) Yield (%) 1.2 equivalents 50 78 2.0 equivalents 60 92

-

Q. What advanced analytical techniques are most effective for characterizing this compound’s stability under varying conditions?

- Methodological Answer :

- NMR Spectroscopy : Monitor ³¹P NMR for phosphorus-thioyl bond integrity (δ \sim20–30 ppm).

- FT-IR : Identify S=O (1050–1150 cm⁻¹) and P-Cl (580 cm⁻¹) stretches.

- Accelerated Stability Studies : Expose the compound to controlled humidity (e.g., 40°C/75% RH) and track degradation via LC-MS to identify hydrolysis products (e.g., phosphorothioic acids) .

Q. How do trace impurities (e.g., residual PCl₃) impact experimental reproducibility, and how can they be mitigated?

- Methodological Answer :

- Impurity Detection : Use GC-MS with electron ionization to identify POCl₃ or HCl byproducts.

- Purification Strategies :

Q. What computational methods can predict the compound’s reactivity in novel synthetic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。